molecular formula C13H15ClN2O2 B169943 tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 163798-87-6

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B169943
CAS RN: 163798-87-6
M. Wt: 266.72 g/mol
InChI Key: YNZUHDHIWWRGOR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate, or TBCM, is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. TBCM is also used in the manufacture of polymers and plastics. In addition, it has been used in the synthesis of other organic compounds, such as aryl amides and imidazoles.

Scientific Research Applications

Synthesis of Complex Molecules

Researchers have synthesized carbamate derivatives to study the interplay of hydrogen bonds in molecular structures. For instance, tert-butyl derivatives have been used in the synthesis of compounds exhibiting strong N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, forming three-dimensional architectures. These studies highlight the molecule's utility in understanding hydrogen bonding and molecular assemblies (Das et al., 2016).

Antitumor Agents

Benzimidazole derivatives, including tert-butyl substituted versions, have been investigated for their potential as antitumor agents. Novel synthesis strategies involving nucleophilic aromatic displacement have led to compounds with significant activity against various cancer cell lines, emphasizing the therapeutic potential of these structures in oncology (Abonía et al., 2011).

Sensor Development

The compound has also found application in the development of chemosensors. Imidazole derivatives have been utilized for the reversible detection of cyanide and mercury ions, showcasing their role in environmental monitoring and safety. These sensors operate through fluorescence quenching mechanisms, highlighting the versatility of tert-butyl substituted imidazoles in sensor technology (Emandi et al., 2018).

Thermal and Crystallographic Studies

Thermal and crystallographic analyses of tert-butyl substituted benzodiazole compounds have provided insights into their stability and structural properties. These studies are crucial for the development of materials and molecules with desired physical and chemical characteristics, contributing to fields such as material science and engineering (Singh et al., 2016).

Catalytic Activities

Tert-butyl substituted imidazole derivatives have been evaluated for their catalytic activities, particularly in reactions involving epoxy-phenolic resins. These studies underscore the importance of such compounds in polymer chemistry, offering pathways to more efficient and environmentally friendly production methods (Wong et al., 2007).

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate: plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, changes in gene expression related to stress response and apoptosis have been observed in cells exposed to this compound .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction can result in changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic or adverse effects such as liver damage and oxidative stress have been observed. These threshold effects highlight the importance of dosage control in experimental settings .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on metabolic processes .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific organelles, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of This compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .

properties

IUPAC Name

tert-butyl 2-(chloromethyl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZUHDHIWWRGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578679
Record name tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163798-87-6
Record name tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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